molecular formula C14H13N3O5S B11022616 N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide

N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide

Cat. No.: B11022616
M. Wt: 335.34 g/mol
InChI Key: DSACEEKWXIKKRZ-UHFFFAOYSA-N
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Description

DI-P-TOLUENESULFONAMIDE , is a chemical compound with the molecular formula C₁₄H₁₅NO₄S₂ . It is a white to almost white powder or crystal, with a melting point of 170-172°C . Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:: The synthesis of N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide involves the reaction of 4-nitrobenzohydrazide with p-toluenesulfonyl chloride . The reaction proceeds as follows:

4-nitrobenzohydrazide+p-toluenesulfonyl chlorideN’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide\text{4-nitrobenzohydrazide} + \text{p-toluenesulfonyl chloride} \rightarrow \text{N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide} 4-nitrobenzohydrazide+p-toluenesulfonyl chloride→N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide

Reaction Conditions::
  • The reaction typically occurs in an organic solvent such as methanol .
  • Catalysts or reagents may be used to facilitate the reaction.

Industrial Production:: N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide is produced on a larger scale for various applications, including pharmaceuticals and research.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It can participate in substitution reactions.

    Reduction: Reduction reactions are also possible.

Common Reagents and Conditions::

    Oxidizing agents: Used for oxidation reactions.

    Reducing agents: Employed for reduction reactions.

    Acidic conditions: Facilitate substitution reactions.

Major Products:: The major products formed from reactions involving N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the production of other compounds.

Mechanism of Action

The exact mechanism by which N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide is unique due to its specific structure. it shares similarities with compounds such as 1,2-Bis(p-tolylsulfonyl)hydrazine .

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

N'-(4-methylphenyl)sulfonyl-4-nitrobenzohydrazide

InChI

InChI=1S/C14H13N3O5S/c1-10-2-8-13(9-3-10)23(21,22)16-15-14(18)11-4-6-12(7-5-11)17(19)20/h2-9,16H,1H3,(H,15,18)

InChI Key

DSACEEKWXIKKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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